N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
Description
N-(2-(6-((2-(4-Methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core, a benzamide moiety, and a thioether-linked 4-methoxyphenyl-2-oxoethyl substituent. The triazolopyridazine scaffold is a fused bicyclic system known for its versatility in medicinal chemistry, often contributing to interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
N-[2-[6-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c1-31-18-9-7-16(8-10-18)19(29)15-32-22-12-11-20-25-26-21(28(20)27-22)13-14-24-23(30)17-5-3-2-4-6-17/h2-12H,13-15H2,1H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCFFLYEKJSVKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a heterocyclic compound that contains a triazole ring. Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities. .
Mode of Action
Triazole compounds are known to interact with their targets through hydrogen bond accepting and donating characteristics. This allows them to make specific interactions with different target receptors.
Biochemical Pathways
Triazole compounds are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities. These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar triazole derivatives.
Result of Action
Similar triazole derivatives have shown promising cytotoxic activities through the inhibition of enzymes involved in cancer progression.
Action Environment
Various internal and external factors are known to cause abnormal cell proliferation, leading to the development of various cancers. These factors may also influence the action of this compound.
Biological Activity
N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The compound's biological activity is largely attributed to its interaction with various molecular targets. The presence of the triazole and pyridazine moieties suggests potential interactions with enzymes and receptors involved in cancer progression and inflammation.
1. Anticancer Activity
Research indicates that compounds containing triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that triazole derivatives can inhibit key kinases involved in tumor growth. The compound under discussion may exert its anticancer effects by inhibiting pathways associated with cell proliferation and survival.
2. Anti-inflammatory Properties
The thioether linkage in the compound may contribute to anti-inflammatory effects by modulating the activity of pro-inflammatory cytokines. This mechanism could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential efficacy of this compound.
| Study | Findings |
|---|---|
| Alverez et al. (2023) | Identified triazole derivatives with IC50 values indicating potent inhibition of cancer-related kinases. |
| ResearchGate Study (2015) | Reported microwave-assisted synthesis of triazole derivatives with notable antibacterial and antifungal activity. |
| PubMed Study (2014) | Highlighted a related compound with high selectivity for ALK5 kinase inhibition, suggesting a similar profile for the target compound. |
Pharmacokinetics
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data indicate that modifications in structure can significantly affect bioavailability and systemic exposure.
Key Pharmacokinetic Parameters:
- Oral Bioavailability: Potentially high due to favorable structural characteristics.
- Half-Life: Needs further investigation to determine stability in biological systems.
Comparison with Similar Compounds
N-(2-{6-[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide
- Key Differences: Replaces the 4-methoxyphenyl group with a 3,4-dimethoxyphenyl moiety and introduces an ethylamino linker.
- The ethylamino linker may improve solubility but could alter metabolic pathways .
Molecular Data :
Property Target Compound 3,4-Dimethoxy Analog Molecular Formula C25H24N6O3S C26H28N6O4S Average Mass (g/mol) ~504.56 520.608
5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ331)
- Key Differences : Incorporates a dihydropyridine core and a furyl substituent.
- Implications : The dihydropyridine moiety is associated with calcium channel modulation, suggesting divergent therapeutic targets. The furyl group may reduce steric hindrance compared to benzamide .
Analogs with Varied Heterocyclic Cores
L838417 (7-tert-butyl-3-(2,5-difluorophenyl)-6-(2-methyl-2H-[1,2,4]triazol-3-ylmethoxy)-[1,2,4]triazolo[4,3-b]pyridazine)
- Key Differences : Retains the triazolopyridazine core but substitutes the benzamide with a tert-butyl group and difluorophenyl moiety.
5-Chloro-N-[2-(difluoromethyl)phenyl]-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide (Example 284)
- Key Differences : Replaces the pyridazine ring with a tetrahydrotriazolopyridine core and adds chloro/trifluoropropyl groups.
- The chloro substituent may improve halogen bonding in enzymatic pockets .
Analogs with Modified Linkers and Functional Groups
N-((4-Benzyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
- Key Differences : Features a hydroxamic acid (N-hydroxy) group instead of the benzamide.
2-[[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide
- Key Differences : Substitutes the triazolopyridazine core with an oxadiazole ring and adds a nitro group.
Preparation Methods
Critical Reaction Parameters
- Temperature : Alkylation proceeds efficiently at 50–60°C, while acylation requires低温 to minimize side reactions.
- Stoichiometry : A 1.2:1 molar ratio of bromoethylamine to triazolopyridazine ensures complete conversion.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates the intermediate ethylamine derivative with >95% purity.
Analytical Characterization
The structural integrity of intermediates and the final product is confirmed through spectroscopic and chromatographic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, DMSO-d₆): The singlet at δ 8.21 ppm corresponds to the triazolopyridazine H-5 proton. The thioether methylene (SCH₂CO) appears as a triplet at δ 3.78 ppm, while the ethylbenzamide NH resonates as a broad singlet at δ 10.12 ppm.
- ¹³C NMR : The carbonyl carbon of the benzamide group is observed at δ 167.3 ppm, and the triazolopyridazine C-3 carbon appears at δ 152.1 ppm.
High-Resolution Mass Spectrometry (HRMS)
The molecular ion peak at m/z 476.1743 ([M+H]⁺) matches the theoretical mass of C₂₄H₂₂FN₅O₃S.
Infrared (IR) Spectroscopy
Strong absorption bands at 1685 cm⁻¹ (amide C=O) and 1240 cm⁻¹ (thioether C-S) validate functional group incorporation.
Comparative Analysis of Synthetic Routes
Method A, leveraging established nucleophilic substitution protocols, offers higher reproducibility, whereas Method B employs modern coupling agents but incurs higher costs.
Challenges and Optimization Strategies
- Thioether Oxidation : The thioether linkage is prone to oxidation during storage. Addition of antioxidants (e.g., BHT) at 0.1% w/w stabilizes the compound.
- Regioselectivity in Cyclization : Competing ring closure at the 4-position is mitigated by using electron-withdrawing groups (e.g., chloro) at the 6-position during triazolopyridazine synthesis.
- Amide Hydrolysis : The benzamide group hydrolyzes under strongly acidic conditions. Neutral pH during workup and lyophilization preserves structural integrity.
Q & A
Q. What are the standard synthetic routes for this compound, and how can purity be optimized?
The synthesis involves multi-step reactions starting with precursors like substituted pyridazines and triazole intermediates. Key steps include:
- Thioether bond formation between the pyridazine core and the 4-methoxyphenyl-2-oxoethyl group.
- Amide coupling to attach the benzamide moiety. Catalysts such as EDCI/HOBt for amide bond formation and controlled temperatures (10–60°C) are critical to minimize side reactions . Purification typically employs HPLC with C18 columns and gradient elution (e.g., acetonitrile/water) to achieve >95% purity .
Q. What spectroscopic methods are used to characterize this compound?
- NMR Spectroscopy : and NMR confirm substituent integration and regiochemistry (e.g., distinguishing triazole protons at δ 8.2–8.5 ppm) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., observed [M+H] matching theoretical values within 2 ppm error) .
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1680 cm for the benzamide moiety) .
Q. How is preliminary biological activity screened?
- Kinase Inhibition Assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-Glo luminescent assays to measure IC values .
- Antimicrobial Testing : Broth microdilution (CLSI guidelines) against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this compound?
Key modifications and their effects include:
| Substituent | Biological Impact | Reference |
|---|---|---|
| 4-Methoxyphenyl group | Enhances metabolic stability | |
| Thioether linkage | Increases solubility and target affinity | |
| Triazolopyridazine core | Potentiates kinase inhibition (e.g., IC < 1 µM) | |
| Advanced SAR studies require molecular docking (e.g., AutoDock Vina) to predict binding modes and protease stability assays (e.g., liver microsomes) to assess pharmacokinetics . |
Q. What experimental designs resolve contradictions in reported spectral data?
Discrepancies in NMR or MS signals may arise from:
- Tautomerism in the triazole ring (e.g., 1,2,4-triazole vs. 1,3,4-forms).
- Solvent-dependent shifts (e.g., DMSO vs. CDCl). Resolution strategies:
- Variable Temperature (VT) NMR to observe dynamic equilibria .
- 2D NMR (COSY, HSQC) to assign ambiguous peaks .
- DFT calculations (e.g., Gaussian 16) to predict chemical shifts .
Q. How can reaction yields be improved for large-scale synthesis?
- Optimized Catalysts : Replace EDCI/HOBt with polymer-supported carbodiimides for easier recovery .
- Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., 20% yield increase at 50°C) .
- DoE (Design of Experiments) : Screen parameters (pH, solvent polarity) using fractional factorial designs .
Q. What mechanisms explain its dual activity in kinase inhibition and antimicrobial effects?
Proposed pathways:
- Kinase Inhibition : Competitive binding to ATP pockets via triazole-pyridazine interactions .
- Antimicrobial Action : Disruption of bacterial membrane integrity (confirmed via SYTOX Green assays) . Cross-activity may stem from target homology (e.g., bacterial histidine kinases vs. human EGFR) .
Methodological Considerations
Q. How to validate target engagement in cellular models?
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by monitoring protein thermal stability .
- siRNA Knockdown : Correlate reduced target expression with diminished compound efficacy (e.g., 50% reduction in IC) .
Q. What strategies mitigate off-target effects in vivo?
- Metabolite Profiling : UPLC-QTOF-MS to identify reactive intermediates .
- Selectivity Screening : Kinome-wide profiling (e.g., DiscoverX KINOMEscan) to exclude hits against non-target kinases .
Data Contradiction Analysis
Q. How to address conflicting reports on metabolic stability?
Discrepancies may arise from:
- Species-specific metabolism (e.g., human vs. rodent CYP450 isoforms).
- Assay conditions (e.g., microsomal protein concentration).
Solutions: - Cross-species liver microsome assays (human, rat, mouse) .
- PAMPA (Parallel Artificial Membrane Permeability Assay) to standardize absorption metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
